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molecular formula C11H14BrNO B046625 4-bromo-N,N-diethylbenzamide CAS No. 5892-99-9

4-bromo-N,N-diethylbenzamide

Cat. No. B046625
M. Wt: 256.14 g/mol
InChI Key: LDUPVXSXLZOQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168833B2

Procedure details

To a solution of N,N-diethyl-4-bromo-benzamide (128 mg, 0.5 mmol) (see structural formula at entry 3 of Table 1) and Cp2ZrCl2(207 mg, 0.7 mmol, 1.4 eq.) in THF (3 mL) at RT was rapidly added a 1 M tetrahydrofuran (THF) solution of LiAlH(Ot-Bu)3 (0.7 mL, 0.7 mmol, 1.4 eq.). After addition, thin layer chromatography (TLC) using EtOAc/Hexanes showed the substrate had been consumed completely. The reaction was quenched by distilled H2O immediately. Dilute acid (0.5 N HCl in distilled water) was added until the pH was less than 5. Then EtOAc was added (3×10 mL) and the mixture was extracted. Combined organic layers were washed with brine, dried over MgSO4 and concentrated via evaporation under reduced pressure. Initial purification of the crude product was performed by passing the solution through a filter of silica gel (silica gel 60, 230-400 mesh). Purity was then checked by TLC. If further purification was needed, it was performed by flash column chromatography (silica gel 60, 230-400 mesh) using EtOAc/hexanes as eluent. 4-Bromobenzaldehyde (89 mg, 96% yield) was obtained as a colorless solid. Its melting point was determined to be 55-56° C. (hexanes).
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C>O1CCCC1>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
C(C)N(C(C1=CC=C(C=C1)Br)=O)CC
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition, thin layer chromatography (TLC)
CUSTOM
Type
CUSTOM
Details
had been consumed completely
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
DISTILLATION
Type
DISTILLATION
Details
by distilled H2O immediately
ADDITION
Type
ADDITION
Details
Dilute acid (0.5 N HCl in distilled water)
ADDITION
Type
ADDITION
Details
was added until the pH was less than 5
ADDITION
Type
ADDITION
Details
Then EtOAc was added (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Initial purification of the crude product
FILTRATION
Type
FILTRATION
Details
a filter of silica gel (silica gel 60, 230-400 mesh)
CUSTOM
Type
CUSTOM
Details
If further purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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